2,4,5-Trichlorophenetole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorophenetole: is an organochlorine compound with the molecular formula C8H7Cl3O. It is a derivative of phenetole, where three chlorine atoms are substituted at the 2, 4, and 5 positions of the benzene ring. This compound is known for its applications in various chemical processes and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorophenetole typically involves the chlorination of phenetole. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like carbon tetrachloride or chloroform to facilitate the chlorination process.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and the rate of chlorine addition to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichlorophenetole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Formation of phenetole derivatives with different substituents.
Oxidation Reactions: Formation of chlorinated quinones.
Reduction Reactions: Formation of dechlorinated phenetole derivatives.
Scientific Research Applications
2,4,5-Trichlorophenetole has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenetole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, leading to alterations in cellular processes. The pathways involved may include oxidative stress, disruption of cellular membranes, and interference with metabolic pathways.
Comparison with Similar Compounds
2,4-Dichlorophenetole: Lacks one chlorine atom compared to 2,4,5-Trichlorophenetole, resulting in different chemical properties and reactivity.
2,4,6-Trichlorophenetole: Has a chlorine atom at the 6 position instead of the 5 position, leading to variations in its chemical behavior.
2,3,5-Trichlorophenetole: Chlorine atoms are substituted at different positions, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in certain chemical syntheses and research applications where other similar compounds may not be suitable.
Properties
CAS No. |
6851-44-1 |
---|---|
Molecular Formula |
C8H7Cl3O |
Molecular Weight |
225.5 g/mol |
IUPAC Name |
1,2,4-trichloro-5-ethoxybenzene |
InChI |
InChI=1S/C8H7Cl3O/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 |
InChI Key |
XMLUZDBYNTZUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.